Methyl 2-(3,4,5-trifluorophenyl)propanoate
Description
Methyl 2-(3,4,5-trifluorophenyl)propanoate is an organic ester featuring a propanoate backbone substituted with a 3,4,5-trifluorophenyl group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electron-deficient aromatic ring, which enhances stability and reactivity in nucleophilic substitution reactions. The trifluoromethylation pattern at the 3,4,5-positions on the phenyl ring contributes to its unique electronic and steric properties, making it a valuable scaffold for developing bioactive molecules .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
methyl 2-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-7(11)9(13)8(12)4-6/h3-5H,1-2H3 |
InChI Key |
CQGHKRAQVYLGFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3,4,5-trifluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4,5-trifluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(3,4,5-trifluorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(3,4,5-trifluorophenyl)propanol, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-(3,4,5-trifluorophenyl)propanoic acid.
Reduction: 2-(3,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(3,4,5-trifluorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl groups impart unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its derivatives may exhibit interesting bioactivity, which can be explored for potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential as drug candidates. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which methyl 2-(3,4,5-trifluorophenyl)propanoate exerts its effects depends on its specific application. In general, the trifluoromethyl groups can influence the compound’s reactivity and interaction with molecular targets. For example, in pharmaceutical applications, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Methyl 2-(3,4,5-Trifluorophenyl)Thiazole-4-Carboxylate
- Structure: Replaces the propanoate chain with a thiazole ring.
- The electron-withdrawing nature of the thiazole may alter solubility and metabolic stability compared to the parent ester.
- 2 for the parent compound) .
Acylthioureas with Halogenated Aryl Groups (e.g., 2,3,4-Trifluorophenyl Derivatives)
- Structure : Feature a thiourea (-NH-CS-NH-) linkage instead of an ester, with varying halogenation (Cl, Br, I, F) on the aryl group.
- Key Differences: Thiourea derivatives exhibit pronounced antimicrobial and antibiofilm activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, due to halogen-dependent interactions with bacterial membranes . The trifluorophenyl group in this compound lacks the thiourea moiety, limiting direct antimicrobial action but offering superior hydrolytic stability for synthetic applications.
- Activity Correlation : Fluorine atoms enhance lipophilicity and membrane penetration, while chlorine/bromine increase halogen bonding efficacy .
Methyl 3-(3,5-Dibromo-4-Hydroxyphenyl)-2-[(2,2,2-Trifluoroacetyl)Amino]Propanoate
- Structure : Incorporates dibromo and trifluoroacetyl groups alongside a hydroxyl substituent.
- The hydroxyl group increases hydrophilicity, which may improve aqueous solubility but necessitate protective-group strategies during synthesis.
- Applications : Likely explored for its dual halogenation and amide functionality in drug discovery, though its complexity limits commercial availability .
Structural and Functional Group Analysis
Biological Activity
Methyl 2-(3,4,5-trifluorophenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10F3O2
- Molecular Weight : Approximately 236.18 g/mol
- Structural Features : The trifluorophenyl group enhances lipophilicity, potentially affecting interactions with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The presence of the trifluorophenyl moiety could enhance binding affinity to these enzymes.
- Cell Signaling Modulation : Research indicates that compounds with similar structures can modulate signaling pathways related to inflammation and metabolic disorders.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains and shown potential as an antimicrobial agent.
Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of this compound on different cancer cell lines. The compound demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung Cancer) | 18.68 ± 2.16 | High |
| MCR5 (Non-malignant) | >50 | - |
These results indicate that while the compound is cytotoxic to certain cancer cells, it shows selectivity towards non-malignant cells.
Case Studies and Research Findings
-
Study on Enzyme Interaction :
A study investigated the interaction of this compound with urease. The compound was found to inhibit urease activity significantly, suggesting a potential role in treating conditions related to urease-producing bacteria. -
Inflammatory Response Modulation :
In another study focusing on inflammatory cytokines, this compound was shown to reduce levels of IL-6 and TNF-alpha in LPS-stimulated macrophages. This indicates its potential as an anti-inflammatory agent. -
Metabolic Pathway Inhibition :
Research has indicated that compounds structurally similar to this compound can act as inhibitors in pathways associated with diabetes. This suggests a broader application in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
